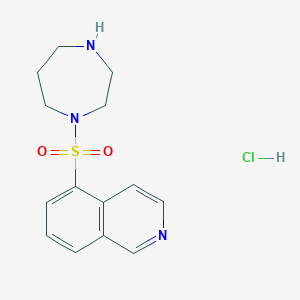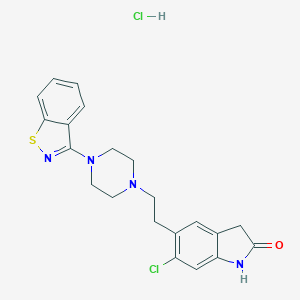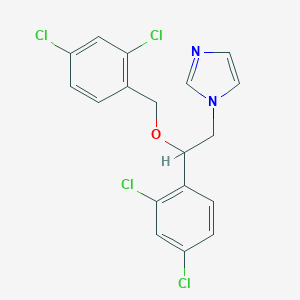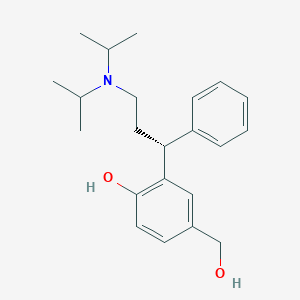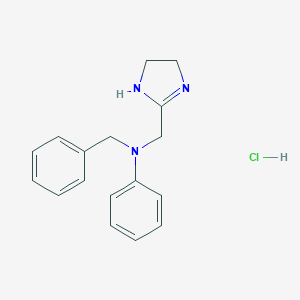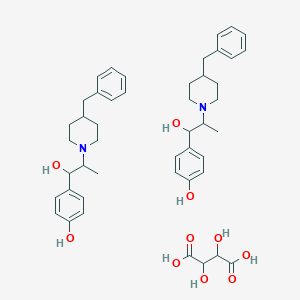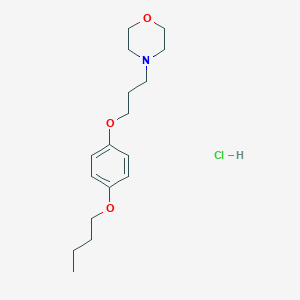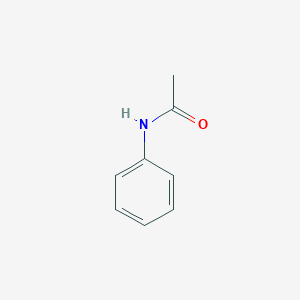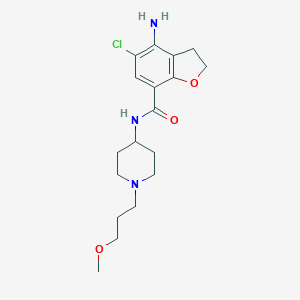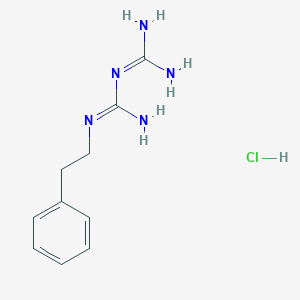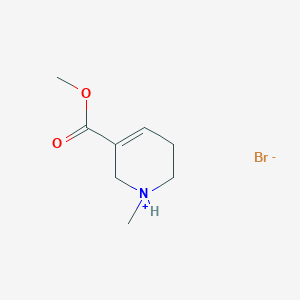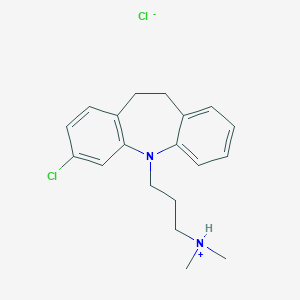
氯米帕明盐酸盐
描述
Clomipramine hydrochloride is a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder. It is also used to treat other conditions such as major depressive disorder, panic disorder, and chronic pain. The chemical name of clomipramine hydrochloride is 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride .
科学研究应用
Clomipramine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of tricyclic antidepressants. In biology, it is used to investigate the mechanisms of neurotransmitter reuptake inhibition. In medicine, it is extensively studied for its therapeutic effects in treating psychiatric disorders. Additionally, clomipramine hydrochloride is used in the development of new drug formulations and delivery systems .
作用机制
Target of Action
Clomipramine hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . It is a more potent inhibitor of serotonin reuptake than secondary amine TCAs . It also interacts with histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Mode of Action
Clomipramine hydrochloride inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing their neurotransmission . It also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Pharmacokinetics
Clomipramine hydrochloride is rapidly absorbed from the gastrointestinal tract and is demethylated in the liver to its primary active metabolite, desmethylclomipramine . Its bioavailability is approximately 50% . It has a protein binding of 96-98% and an elimination half-life of 19-37 hours for clomipramine and 54-77 hours for desmethylclomipramine .
Result of Action
The molecular and cellular effects of clomipramine hydrochloride’s action include an overall increase in serotonergic neurotransmission, which is thought to exert a positive effect on mood . It may cause sedation in non-depressed individuals . It also has sedative, hypotensive, and anticholinergic effects due to its interaction with histamine-H1, α1-adrenergic, and muscarinic receptors .
Action Environment
Environmental factors can influence the action of clomipramine hydrochloride. For instance, genetic factors can affect its metabolism, as patients genetically deficient in hydroxylation can accumulate high concentrations of desmethylclomipramine, leading to serious side effects and/or nonresponse .
生化分析
Biochemical Properties
Clomipramine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of serotonin and norepinephrine reuptake . Tertiary amine TCAs, such as clomipramine hydrochloride, are more potent inhibitors of serotonin reuptake than secondary amine TCAs .
Cellular Effects
Clomipramine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by down-regulating cerebral cortical β-adrenergic receptors and sensitizing post-synaptic serotonergic receptors with chronic use . This results in an overall increase in serotonergic neurotransmission .
Molecular Mechanism
The molecular mechanism of action of clomipramine hydrochloride involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by blocking histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Temporal Effects in Laboratory Settings
The effects of clomipramine hydrochloride change over time in laboratory settings. It is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine .
Dosage Effects in Animal Models
The effects of clomipramine hydrochloride vary with different dosages in animal models . At high doses, it can produce serious side effects and/or nonresponse .
Metabolic Pathways
Clomipramine hydrochloride is involved in various metabolic pathways. It is metabolized in the liver mainly by CYP2D6 . The metabolic pathways include demethylation to its primary active metabolite, desmethylclomipramine .
Transport and Distribution
Clomipramine hydrochloride is transported and distributed within cells and tissues. It has a large volume of distribution, approximately 17 L/kg . It binds approximately 97–98% to plasma proteins, primarily to albumin .
准备方法
Synthetic Routes and Reaction Conditions: Clomipramine hydrochloride is synthesized through a multi-step processThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of clomipramine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions: Clomipramine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the reactions of clomipramine hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled conditions to ensure the formation of the desired products .
Major Products Formed: The major products formed from the reactions of clomipramine hydrochloride include its active metabolite, desmethylclomipramine, and other hydroxylated derivatives .
相似化合物的比较
Clomipramine hydrochloride is often compared with other tricyclic antidepressants such as imipramine and amitriptyline. While all these compounds share a similar tricyclic structure, clomipramine hydrochloride is unique in its potent inhibition of serotonin reuptake. This makes it particularly effective in treating obsessive-compulsive disorder compared to other tricyclic antidepressants .
List of Similar Compounds:- Imipramine
- Amitriptyline
- Nortriptyline
- Desipramine
Clomipramine hydrochloride stands out due to its specific pharmacological profile and clinical efficacy in treating obsessive-compulsive disorder .
属性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-49-1 (Parent) | |
| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042633 | |
| Record name | Clomipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-77-6 | |
| Record name | Clomipramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomipramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomipramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMIPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LXW0L6GWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


